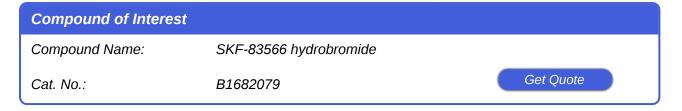


Preparing SKF-83566 Hydrobromide Stock Solutions with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of **SKF-83566 hydrobromide** using dimethyl sulfoxide (DMSO) as a solvent. **SKF-83566 hydrobromide** is a potent and selective D1-like dopamine receptor antagonist crucial for research in neuropharmacology and drug development.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies. This guide also includes essential data on the physicochemical properties of **SKF-83566 hydrobromide** and a diagram of a key signaling pathway it modulates.

Introduction to SKF-83566 Hydrobromide

SKF-83566 hydrobromide is a valuable pharmacological tool for investigating the role of D1-like dopamine receptors in various physiological and pathological processes. It is a potent and selective antagonist for the D1 dopamine receptor, with a Ki of approximately 0.56 nM.[1][2] It also exhibits antagonist activity at the vascular 5-HT2 receptor (Ki = 11 nM) and selectively inhibits adenylyl cyclase 2 (AC2).[1][2] This compound is centrally active following systemic administration, making it suitable for a wide range of experimental paradigms.[1] Recent studies have also highlighted its potential in cancer research, specifically in suppressing glioblastoma stemness and invasion.[4][5]



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Physicochemical Properties and Solubility

Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. Key data for **SKF-83566 hydrobromide** are summarized in the table below.

Property	Value	References	
Chemical Name	8-bromo-3-methyl-5-phenyl- 2,3,4,5-tetrahydro-1H- benzo[d]azepin-7-ol hydrobromide	[6]	
Molecular Formula	C17H18BrNO·HBr	[1][6]	
Molecular Weight	413.15 g/mol	[1][7]	
Purity	≥98%	[1]	
Appearance	Solid		
Solubility in DMSO	Soluble to 100 mM	ble to 100 mM [1]	
Solubility in Water	Soluble to 5 mM (with gentle warming) [2]		
Solubility in Ethanol	Soluble to 25 mM		
CAS Number	108179-91-5	[1]	

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of **SKF-83566 hydrobromide** in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials and Equipment

- SKF-83566 hydrobromide powder
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)



- · Calibrated analytical balance
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

- Handle SKF-83566 hydrobromide in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
- DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
- Consult the Material Safety Data Sheet (MSDS) for SKF-83566 hydrobromide before use for complete safety information.

Step-by-Step Procedure

- Equilibrate Reagents: Allow the **SKF-83566 hydrobromide** powder and DMSO to reach room temperature before use. This is particularly important if they have been stored in a refrigerator or freezer to prevent condensation.
- Weigh the Compound: Using a calibrated analytical balance, carefully weigh out the desired amount of SKF-83566 hydrobromide. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.13 mg of the compound. Note: It is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly for greater accuracy.
- Dissolve in DMSO: Add the weighed SKF-83566 hydrobromide to a sterile microcentrifuge tube or vial. Using a calibrated micropipette, add the calculated volume of DMSO. For 4.13 mg, add 1 mL of DMSO to achieve a 10 mM concentration.



- Ensure Complete Dissolution: Vortex the solution for 30-60 seconds to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.[8]
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, lightprotected tubes. This will minimize freeze-thaw cycles and protect the compound from degradation.
- Storage: Store the aliquoted stock solutions at -20°C for long-term storage.[9] When stored properly, the solution should be stable for several months. Some suppliers suggest desiccating at room temperature for the solid form.[1]

Stock Solution Preparation Table

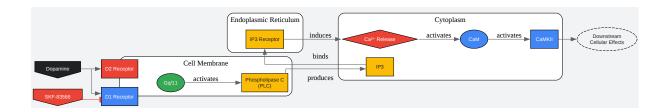
The following table provides the required mass of **SKF-83566 hydrobromide** and volume of DMSO for preparing various common stock solution concentrations.

Desired Concentration	Mass for 1 mL of Stock	Mass for 5 mL of Stock	Mass for 10 mL of Stock
1 mM	0.413 mg	2.065 mg	4.13 mg
5 mM	2.065 mg	10.325 mg	20.65 mg
10 mM	4.13 mg	20.65 mg	41.3 mg
50 mM	20.65 mg	103.25 mg	206.5 mg
100 mM	41.3 mg	206.5 mg	413 mg

Signaling Pathway Modulation by SKF-83566

SKF-83566 is a potent antagonist of the D1-like dopamine receptors. A significant area of research involves the heteromerization of D1 and D2 dopamine receptors, which leads to a unique signaling cascade. The D1-D2 receptor heteromer couples to Gq/11 proteins, activating Phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[10][11][12][13] This pathway is distinct from the canonical Gs/olf (D1) and Gi/o (D2) signaling pathways that modulate cAMP levels.[12][14]





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Caption: D1-D2 Dopamine Receptor Heteromer Signaling Pathway.

Conclusion

The protocol outlined in this document provides a standardized method for preparing **SKF-83566 hydrobromide** stock solutions in DMSO, ensuring consistency and reliability in experimental results. By following these guidelines for preparation, storage, and handling, researchers can confidently utilize this potent D1-like dopamine receptor antagonist in their studies. The provided information on its physicochemical properties and its role in the D1-D2 heteromer signaling pathway serves as a valuable resource for experimental design and data interpretation.

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